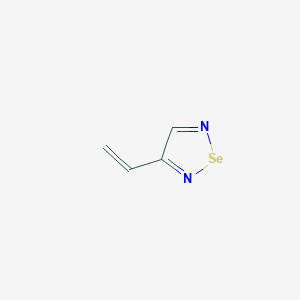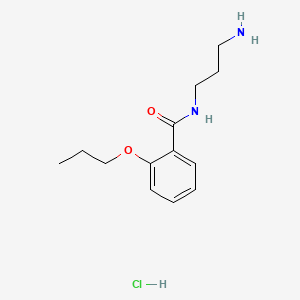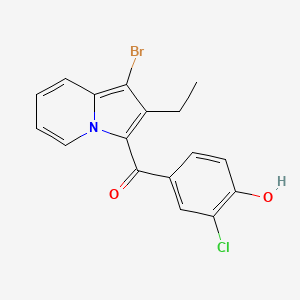
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N'-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and two diethylamide groups attached to a 7-oxabicyclo(2.2.1)heptane core. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- typically involves multiple steps. The starting material is often a 7-oxabicyclo(2.2.1)heptane derivative, which undergoes bromination to introduce the bromine atoms at the 5 and 6 positions. This is followed by the introduction of diethylamide groups through amidation reactions. The reaction conditions usually involve the use of brominating agents such as N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties are explored for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and diethylamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: This compound shares the same bicyclic core but lacks the bromine atoms and diethylamide groups.
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of amides.
7-Oxabicyclo(2.2.1)heptane: The simplest form of the bicyclic structure without any additional functional groups.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is unique due to the presence of both bromine atoms and diethylamide groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73816-36-1 |
|---|---|
Molekularformel |
C12H18Br2N2O3 |
Molekulargewicht |
398.09 g/mol |
IUPAC-Name |
5,6-dibromo-2-N,3-N-diethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H18Br2N2O3/c1-3-15-11(17)5-6(12(18)16-4-2)10-8(14)7(13)9(5)19-10/h5-10H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
LRGGPRMVOVHODP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1C(C2C(C(C1O2)Br)Br)C(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



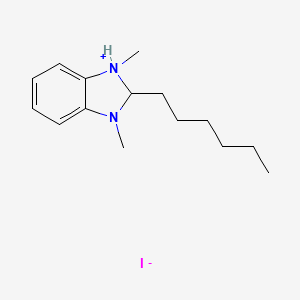
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
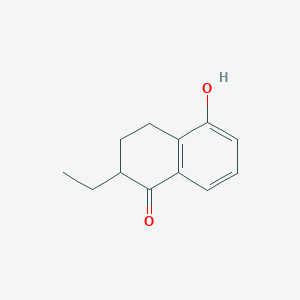
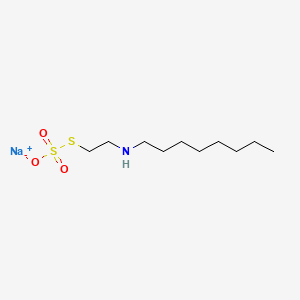
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)

